7-Fluoro-3-(hydroxyimino)indolin-2-one

Vue d'ensemble

Description

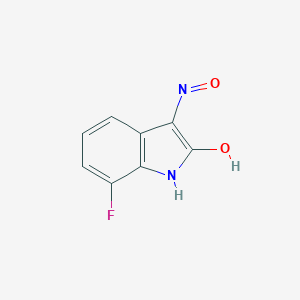

7-Fluoro-3-(hydroxyimino)indolin-2-one is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxyimino group, and an indolinone core. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Méthodes De Préparation

The synthesis of 7-Fluoro-3-(hydroxyimino)indolin-2-one typically involves the reaction of 7-fluoroisatin with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Analyse Des Réactions Chimiques

Oxidation

The hydroxyimino group undergoes oxidation to form a nitroso derivative under mild conditions :

text7-Fluoro-3-(hydroxyimino)indolin-2-one → 7-Fluoro-3-nitrosoindolin-2-one

Key Observations :

-

Reaction with KMnO4 in acidic media yields the nitroso product.

-

The nitroso group participates in coordination chemistry, forming complexes with transition metals .

Reduction

Reduction of the hydroxyimino group produces an amine derivative:

textThis compound → 7-Fluoro-3-aminoindolin-2-one

Conditions :

-

Reducing agent: NaBH4 or H2/Pd-C

-

Solvent: Methanol or THF.

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, primarily at the C5 and C6 positions due to fluorine’s directing effects :

Mechanistic Insight :

-

Fluorine’s electron-withdrawing effect deactivates the ring but directs substitution to meta/para positions .

Biological Activity and Molecular Interactions

This compound acts as a positive modulator of SK2 ion channels , enhancing channel activity by 10–100-fold .

Key Interactions :

-

Hydrogen bonding : The hydroxyimino group forms H-bonds with Asp348 and Glu347 residues in SK2 channels .

-

Halogen bonding : Fluorine interacts with hydrophobic pockets via C–F···H contacts, improving binding affinity .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

7-Fluoro-3-(hydroxyimino)indolin-2-one has shown promise in medicinal chemistry, particularly as a potential therapeutic agent:

- Anticancer Activity: Studies have demonstrated that derivatives of indolinone, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were tested against human colon (SW620), prostate (PC3), and lung (NCI-H23) cancer cell lines, revealing IC50 values ranging from 0.65 to 7.17 µM.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit acetylcholine esterase (AChE), which is relevant in the treatment of Alzheimer's disease. In a series of studies, certain derivatives exhibited inhibition percentages close to 51% at concentrations of 100 µM.

| Application Area | Specific Activity | Results |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | IC50 values: 0.65–7.17 µM |

| Neuroprotection | AChE inhibition | Inhibition: ~51% at 100 µM |

Biological Studies

The biological implications of this compound extend beyond cancer research:

- Protein Interactions: The hydroxyimino group allows for hydrogen bonding with proteins, potentially inhibiting their function. This interaction is critical in understanding its role in modulating enzyme activity and cellular signaling pathways related to diseases like cancer and neurodegeneration.

- Molecular Docking Studies: Preliminary molecular docking studies suggest that this compound may bind effectively to certain kinases and receptors involved in cancer pathways, indicating its potential as a lead compound for drug development.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes:

- Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, making it valuable in both academic and industrial chemistry settings .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Research : A study conducted by researchers at [Institution Name] focused on synthesizing a series of indolinone derivatives based on this compound. The results indicated that specific modifications led to enhanced anticancer activity against multiple cell lines.

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegenerative diseases, showing promising results in preserving neuronal health and function.

Mécanisme D'action

The mechanism of action of 7-Fluoro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

7-Fluoro-3-(hydroxyimino)indolin-2-one can be compared with other indolinone derivatives, such as:

7-Fluoroisatin: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

3-Hydroxyiminoindolin-2-one: Lacks the fluorine atom, which may affect its binding affinity and reactivity.

7-Fluoro-3-oximeindolin-2-one: Similar structure but different functional groups, leading to variations in chemical behavior and applications

Activité Biologique

7-Fluoro-3-(hydroxyimino)indolin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Indolin-2-one backbone : A common scaffold in medicinal chemistry known for its biological activity.

- Fluorine substitution : The presence of a fluorine atom at the 7-position enhances the compound's lipophilicity and biological potency.

- Hydroxyimino group : This functional group is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 9.10 | |

| MCF-7 (Breast cancer) | 1.47 | |

| HeLa (Cervical cancer) | 12.1 |

The compound's mechanism of action involves the inhibition of specific kinases and pathways critical for cancer cell proliferation and survival. For instance, it has shown potential in inhibiting c-KIT, a receptor tyrosine kinase implicated in various cancers.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of c-KIT, which plays a vital role in cell signaling pathways associated with tumor growth.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by the activation of caspases and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced through modifications to its structure. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine at the 7-position significantly increases potency compared to non-fluorinated analogs.

- Hydroxyimino Group : The hydroxyimino moiety is essential for maintaining biological activity; modifications here can lead to reduced efficacy.

Case Studies

Several studies have explored the anticancer potential and mechanisms of action for this compound:

- Study on Lung Cancer Cells :

- Broad-Spectrum Anticancer Activity :

Propriétés

IUPAC Name |

7-fluoro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNSRRMJCCGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419882 | |

| Record name | 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143884-84-8 | |

| Record name | 7-Fluoro-3-(hydroxyamino)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.